Acetic acid;4-but-3-en-2-yl-3-chloronaphthalene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;4-but-3-en-2-yl-3-chloronaphthalene-1,2-diol is a complex organic compound that features a naphthalene core substituted with a chlorinated diol and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-but-3-en-2-yl-3-chloronaphthalene-1,2-diol typically involves multi-step organic reactions. One common approach is the chlorination of a naphthalene derivative followed by the introduction of the diol and acetic acid groups. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;4-but-3-en-2-yl-3-chloronaphthalene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chlorinated naphthalene can be reduced to remove the chlorine atom.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diol group may yield naphthoquinones, while reduction of the chlorinated naphthalene may produce a fully dechlorinated naphthalene derivative.
Scientific Research Applications
Acetic acid;4-but-3-en-2-yl-3-chloronaphthalene-1,2-diol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which acetic acid;4-but-3-en-2-yl-3-chloronaphthalene-1,2-diol exerts its effects involves interactions with specific molecular targets. The diol and acetic acid groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The chlorinated naphthalene core may also interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar acetic acid moiety.
Naphthalene diols: Compounds with similar naphthalene cores and diol groups.
Chlorinated aromatics: Compounds with chlorinated aromatic rings.
Uniqueness
Acetic acid;4-but-3-en-2-yl-3-chloronaphthalene-1,2-diol is unique due to the combination of its structural features, including the chlorinated naphthalene core, diol group, and acetic acid moiety
Properties
CAS No. |
89510-29-2 |
---|---|
Molecular Formula |
C18H21ClO6 |
Molecular Weight |
368.8 g/mol |
IUPAC Name |
acetic acid;4-but-3-en-2-yl-3-chloronaphthalene-1,2-diol |
InChI |
InChI=1S/C14H13ClO2.2C2H4O2/c1-3-8(2)11-9-6-4-5-7-10(9)13(16)14(17)12(11)15;2*1-2(3)4/h3-8,16-17H,1H2,2H3;2*1H3,(H,3,4) |
InChI Key |
XAJPGNCNCSOTEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)C1=C(C(=C(C2=CC=CC=C21)O)O)Cl.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.